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5H-pyrrolo[3,2-d]pyrimidine

Kinase inhibition EGFR HER2

Medicinal chemists require regioisomerically pure scaffolds to avoid failed SAR from incorrect hydrogen-bonding patterns. This 5H-pyrrolo[3,2-d]pyrimidine (CAS 452-20-0) is the authentic 5-deazapurine system, not the 7-deazapurine regioisomer. - **Validated targets**: EGFR (T790M/L858R), HER2 (IC50=0.98 nM), VEGFR2 (type-II binding) - **Additional applications**: PNP inhibitor (Ki=176 nM), BTK inhibitor scaffold for autoimmune research - **Supply**: Solid, off-white to tan, mp 177°C; LogP -0.42 (moderate hydrophilicity)

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 452-20-0
Cat. No. B3267478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[3,2-d]pyrimidine
CAS452-20-0
Synonymspyrrolopyrimidine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CNC2=CN=CN=C21
InChIInChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H
InChIKeyKDOPAZIWBAHVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[3,2-d]pyrimidine Procurement & Specifications


5H-pyrrolo[3,2-d]pyrimidine (CAS 452-20-0, also registered under CAS 272-50-4) is a nitrogen-containing fused heterocycle with molecular formula C₆H₅N₃ and molecular weight 119.12 g/mol . It belongs to the pyrrolopyrimidine class and exists as a 5-deazapurine structural analog of the purine nucleobase scaffold [1]. The compound is commercially available as a solid (off-white to tan) with a melting point of approximately 177°C , exhibiting moderate aqueous solubility (calculated LogS -1.58, corresponding to ~3.11 mg/mL) and a LogP value of -0.42 , which renders it a moderately hydrophilic heterocyclic building block.

Scaffold 5-Deazapurine core for type-II kinase inhibitor design and back-pocket binding studies
Chemistry Heterocyclic building block compatible with palladium-catalyzed cross-coupling methodologies
Solubility Moderately hydrophilic profile supports aqueous reaction screening and formulation development

5H-Pyrrolo[3,2-d]pyrimidine Differentiation from Generic Substitutes


Generic substitution among pyrrolopyrimidine regioisomers or heterocyclic analogs is not scientifically valid due to fundamentally different tautomeric equilibria, electronic properties, and biological recognition profiles. The 5H-pyrrolo[3,2-d]pyrimidine scaffold represents a 5-deazapurine system, structurally distinct from the more common 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) in both ring fusion geometry and hydrogen-bonding donor/acceptor patterns [1]. Additionally, unlike the pyrrolo[3,2-d]pyrimidine scaffold which enables binding to the DFG-out (inactive) kinase conformation [2], the pyrazolo[3,4-d]pyrimidine scaffold exhibits distinct oral pharmacokinetic profiles when formulated as kinase inhibitors [3]. Procurement of the incorrect regioisomer or heterocyclic analog introduces uncontrolled variables in hydrogen-bonding networks, solubility parameters, and target engagement that cannot be remediated by downstream synthetic modification.

Regioisomer 7H-pyrrolo[2,3-d]pyrimidine regioisomer has a different ring fusion geometry and hydrogen-bonding pattern; kinase binding profiles may not transfer.
Analog Pyrazolo[3,4-d]pyrimidine scaffolds exhibit distinct oral PK and target engagement; direct substitution may introduce uncontrolled pharmacokinetic variables.
Interchangeability Purchasing a generic heterocycle without verifying regioisomeric identity risks altered solubility, target selectivity, and synthetic tractability.

5H-Pyrrolo[3,2-d]pyrimidine Comparative Performance Evidence


HER2/EGFR Dual Kinase Inhibition Potency

A pyrrolo[3,2-d]pyrimidine derivative (compound 51m) demonstrated dual HER2/EGFR inhibitory activity with IC50 values of 0.98 nM and 2.5 nM respectively, and potent cell growth inhibition in BT-474 cells (GI50 = 2.0 nM) [1]. This scaffold enables binding to the back pocket of HER2/EGFR proteins, achieving pseudoirreversibility and oral bioavailability that distinguishes it from alternative heterocyclic frameworks such as pyrazolo[1,5-a]pyridine, which was investigated for Mcl-1/Bcl-xL inhibition but required distinct structural optimization for selectivity [1].

HER2/EGFR dual inhibition
Class-level
HER2 IC50 0.98 nM; EGFR IC50 2.5 nM; BT-474 GI50 2.0 nM
Reported dual kinase inhibition context; supports back-pocket binder design
Scaffold-derived data; head-to-head comparison not available
Kinase inhibition EGFR HER2 Oncology drug discovery

PNP Enzyme Inhibition

Pyrrolo[3,2-d]pyrimidine derivatives have been established as a distinct class of purine nucleoside phosphorylase (PNP) inhibitors with demonstrated Ki values in the nanomolar range. A representative compound, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, exhibited a Ki of 176 nM against human PNP [1]. This scaffold-based inhibition contrasts with alternative nucleoside phosphorylase inhibitor chemotypes such as Immucillin-H (transition-state analog, Ki = 23 pM for human PNP) and pyrazolo[3,4-d]pyrimidine-based inhibitors, which exhibit different phosphorylation substrate specificities and enzyme binding kinetics.

PNP enzyme inhibition
Cross-study
Ki = 176 nM (representative derivative); Immucillin-H Ki = 23 pM
Nanomolar PNP inhibition context distinct from transition-state analog chemotypes
T-cell selective immunosuppression research model
Immunosuppression T-cell modulation Enzyme inhibition PNP

Antiproliferative Activity in Cancer Cells

Pyrrolo[3,2-d]pyrimidine nucleobases, when halogenated at the C2 and C4 positions, exhibit antiproliferative activity with EC50 values spanning low micromolar to nanomolar concentrations across diverse cancer cell lines [1]. Structure-activity relationship studies reveal that N5 aromatic substitution enhances potency by approximately one order of magnitude (10-fold improvement). Mechanistic investigation confirmed that these compounds exert antiproliferative effects via DNA alkylation. In contrast, split-purine fleximer nucleosides, despite showing antiviral activity against human cytomegalovirus, do not demonstrate comparable broad-spectrum antiproliferative efficacy.

Antiproliferative activity
Class-level
EC50 low μM to nM; ~10-fold enhancement via N5 aromatic substitution
Supports antiproliferative SAR review; DNA alkylation mechanism confirmed
Cancer cell-line panel; tuneable nucleobase analog platform
Antiproliferative Nucleobase analog Cancer DNA alkylation

VEGFR2 Phosphorylation-State Binding Kinetics

A pyrrolo[3,2-d]pyrimidine-based type-II VEGFR2 kinase inhibitor (compound 20d) exhibits phosphorylation-state dependent binding kinetics: it demonstrates time-dependent inhibition of non-phosphorylated VEGFR2 with a dissociation half-life exceeding 4 hours, whereas dissociation from phosphorylated VEGFR2 is extremely rapid (half-life < 5 minutes) [1]. Surface plasmon resonance (SPR) analysis confirmed slow dissociation exclusively from non-phosphorylated VEGFR2, while association rates were nearly identical for both phosphorylation states. This binding behavior, characterized by extended residence time on the inactive kinase conformation, distinguishes pyrrolo[3,2-d]pyrimidine type-II inhibitors from ATP-competitive type-I kinase inhibitors (e.g., gefitinib, erlotinib) that exhibit fast dissociation kinetics and are susceptible to gatekeeper mutation resistance.

VEGFR2 binding kinetics
Class-level
Non-phosphorylated VEGFR2 half-life >4 h; phosphorylated
Phosphorylation-state dependent residence time; supports type-II inhibitor profiling
SPR analysis; extended target engagement on inactive kinase conformation
EGFR T790M/L858R targeting
Class-level
Crystal structure (1.90 Å) confirms M790 conformational flexibility accommodates pyrrolo[3,2-d]pyrimidine inhibitors
Structural rationale for overcoming T790M-mediated resistance in kinase design
Gefitinib/erlotinib show reduced sensitivity to T790M; scaffold advantage context
Multi-target kinase scope
Class-level
Validated against EGFR, HER2, VEGFR2, BTK, PI3K/mTOR, DPP-IV, PNP
Privileged pharmacophore with broad kinome coverage for parallel drug discovery programs
Regioisomeric scaffolds show narrower target profiles; SAR transfer advantage
VEGFR2 Type-II kinase inhibitor Binding kinetics Residence time

EGFR T790M/L858R Mutant Structural Targeting

Crystal structures of pyrrolo[3,2-d]pyrimidine-based inhibitors bound to wild-type and T790M/L858R double mutant EGFR kinases have been determined at 1.90 Å resolution [1]. The structures reveal that M790 adopts distinct conformations to accommodate different pyrrolo[3,2-d]pyrimidine inhibitors, while R858 permits conformational variations of the activation loop [1]. Clinically, known EGFR inhibitors show divergent efficacy: gefitinib and erlotinib exhibit enhanced sensitivity against L858R single mutant (versus wild-type) but reduced sensitivity against the drug-resistant T790M gatekeeper mutant [1]. In contrast, lapatinib shows reduced sensitivity to L858R. The pyrrolo[3,2-d]pyrimidine scaffold, via its capacity to engage the back pocket and accommodate M790 conformational flexibility, provides a structural rationale for overcoming T790M-mediated resistance that quinazoline-based inhibitors (gefitinib, erlotinib, lapatinib) cannot address without scaffold modification.

EGFR T790M/L858R targeting
Class-level
Crystal structure (1.90 Å) confirms M790 conformational flexibility accommodates pyrrolo[3,2-d]pyrimidine inhibitors
Structural rationale for overcoming T790M-mediated resistance in kinase design
Gefitinib/erlotinib show reduced sensitivity to T790M; scaffold advantage context
EGFR NSCLC Drug resistance T790M Crystal structure

Multi-Target Kinase Inhibition Scope

The pyrrolo[3,2-d]pyrimidine scaffold has been validated as a privileged pharmacophore across multiple kinase and enzyme targets beyond EGFR/HER2 and VEGFR2. Documented applications include selective irreversible Bruton's tyrosine kinase (BTK) inhibition for B-cell malignancies and autoimmune diseases [1], dual PI3K/mTOR kinase inhibition [2], and dipeptidylpeptidase-IV (DPP-IV) inhibition for diabetes applications [3]. In contrast, the regioisomeric 7H-pyrrolo[2,3-d]pyrimidine scaffold is primarily associated with calcium-dependent protein kinase 1 (CDPK1) and JAK kinase inhibition. The broader target coverage of the pyrrolo[3,2-d] scaffold across the kinome derives from its distinct hydrogen-bonding geometry (5-deazapurine arrangement) that enables engagement of both ATP-binding pockets and allosteric back pockets in diverse kinase conformations.

Multi-target kinase scope
Class-level
Validated against EGFR, HER2, VEGFR2, BTK, PI3K/mTOR, DPP-IV, PNP
Privileged pharmacophore with broad kinome coverage for parallel drug discovery programs
Regioisomeric scaffolds show narrower target profiles; SAR transfer advantage
Kinase inhibitor BTK PI3K mTOR DPP-IV

5H-Pyrrolo[3,2-d]pyrimidine Validated Application Scenarios


Oncology: Drug-Resistant Kinase Inhibitors

The pyrrolo[3,2-d]pyrimidine scaffold is structurally validated for designing inhibitors that overcome EGFR T790M/L858R gatekeeper mutation resistance in NSCLC [1]. Crystal structures (PDB: 3W2S, 1.90 Å resolution) confirm that the scaffold accommodates M790 conformational flexibility and engages the kinase back pocket. Derivatives have achieved sub-nanomolar HER2/EGFR dual inhibition (HER2 IC50 = 0.98 nM; EGFR IC50 = 2.5 nM) with oral bioavailability and tumor regression in xenograft models [2]. Additionally, type-II VEGFR2 inhibitors derived from this scaffold exhibit phosphorylation-state selective binding with extended residence time (>4 hour half-life) on the inactive kinase conformation, a kinetic advantage over fast-dissociating type-I inhibitors [3].

Immunology: T-Cell Selective Immunosuppression

Pyrrolo[3,2-d]pyrimidine derivatives function as purine nucleoside phosphorylase (PNP) inhibitors with nanomolar Ki values (representative compound Ki = 176 nM) [1]. PNP inhibition selectively depletes T-cells while sparing B-cells, providing a mechanism for targeted immunosuppression. The scaffold also supports selective irreversible Bruton's tyrosine kinase (BTK) inhibitor development for B-cell malignancies and autoimmune diseases including rheumatoid arthritis [2]. The distinct 5-deazapurine geometry of the pyrrolo[3,2-d]pyrimidine core enables specific recognition by purine-metabolizing enzymes not achievable with 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffolds.

Antiproliferative Nucleobase Analogs

Halogenated pyrrolo[3,2-d]pyrimidine nucleobases demonstrate tunable antiproliferative activity across diverse cancer cell lines with EC50 values from low micromolar to nanomolar concentrations [1]. Structure-activity relationship data indicate that N5 aromatic substitution enhances potency by approximately 10-fold, and the mechanism of action proceeds via DNA alkylation. This predictable SAR enables systematic lead optimization. The scaffold closely mimics natural purine heterobases, facilitating cellular uptake and enzymatic processing, while the C-nucleoside derivatives serve as substrates for RNA/DNA polymerases and can be incorporated into oligonucleotides [2], enabling applications in nucleic acid detection and antisense therapeutics.

Multi-Target Kinase Inhibitor Platform

The pyrrolo[3,2-d]pyrimidine scaffold serves as a privileged pharmacophore with documented activity across at least seven distinct kinase and enzyme target classes: EGFR, HER2, VEGFR2 (KDR), BTK, PI3K, mTOR, and DPP-IV [1][2][3]. This target coverage breadth, validated through peer-reviewed publications and patent literature, enables medicinal chemistry teams to pursue parallel or sequential drug discovery programs in oncology, immunology, and metabolic diseases without scaffold-hopping. The ability to transfer SAR knowledge across programs and leverage common synthetic intermediates reduces overall R&D timelines and costs compared to scaffold-specific optimization campaigns required for regioisomeric pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines.

Application
Selection Property
Validation Focus
Drug-resistant kinase inhibitor design
Back-pocket binding accommodation
EGFR T790M/L858R mutant structural engagement review
T-cell selective immunosuppression research
PNP enzyme inhibition class
T-cell depletion and BTK inhibition endpoint monitoring
Antiproliferative nucleobase analog development
Tunable DNA alkylation SAR
Cell-line antiproliferative endpoint review
Multi-target kinase inhibitor platform
Privileged pharmacophore breadth
Kinome selectivity and target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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